5-{[(Benzyloxy)carbonyl]amino}-3-(butoxymethyl)pentanoic acid
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Overview
Description
5-{[(Benzyloxy)carbonyl]amino}-3-(butoxymethyl)pentanoic acid is a synthetic organic compound with the molecular formula C13H17NO4 It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-3-(butoxymethyl)pentanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the butoxymethyl group. The general synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine.
Introduction of the Butoxymethyl Group: The protected amino compound is then reacted with butyl bromide in the presence of a base to introduce the butoxymethyl group.
Formation of the Pentanoic Acid Backbone: The final step involves the formation of the pentanoic acid backbone through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-{[(Benzyloxy)carbonyl]amino}-3-(butoxymethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxymethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halides or alkoxides.
Scientific Research Applications
5-{[(Benzyloxy)carbonyl]amino}-3-(butoxymethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-(butoxymethyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to selectively interact with target molecules without undergoing premature reactions. The butoxymethyl group enhances the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid
- (2S)-2-Amino-5-{[(2-chlorobenzyl)oxy]carbonyl}amino)pentanoic acid
- 4-{[(Benzyloxy)carbonyl]amino}benzoic acid
Uniqueness
5-{[(Benzyloxy)carbonyl]amino}-3-(butoxymethyl)pentanoic acid is unique due to the presence of both the benzyloxycarbonyl and butoxymethyl groups, which confer specific chemical and physical properties. These groups enhance the compound’s stability, solubility, and reactivity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C18H27NO5 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(butoxymethyl)-5-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C18H27NO5/c1-2-3-11-23-13-16(12-17(20)21)9-10-19-18(22)24-14-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
NHJRJQDZLYUETP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
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